molecular formula C6H6BrNO2 B2569704 5-Bromo-6-methyl-2,4-pyridinediol CAS No. 344353-29-3

5-Bromo-6-methyl-2,4-pyridinediol

Cat. No. B2569704
CAS RN: 344353-29-3
M. Wt: 204.023
InChI Key: DQXYHRZTZLKJCK-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2,4-pyrimidinediol is a chemical compound with the molecular formula C5H5BrN2O2 . It has an average mass of 205.009 Da and a monoisotopic mass of 203.953430 Da . It appears as a light yellow to white crystalline powder .


Synthesis Analysis

The synthesis of 5-Bromo-6-methyl-2,4-pyridinediol involves several steps. One approach starts from 2-fluoro-4-methylpyridine and uses an optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors . Another approach involves a highly regioselective lithiation-substitution protocol .


Molecular Structure Analysis

The molecular structure of 5-Bromo-6-methyl-2,4-pyridinediol is characterized by a pyrimidine ring with bromine and methyl groups attached . The exact orientation of these groups and other structural details can be determined through techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving 5-Bromo-6-methyl-2,4-pyridinediol are complex and can involve various mechanisms. For example, one study discusses the nucleophilic aromatic substitution (SNAr) reaction as a general approach to the synthesis of a wide variety of pyrimidine derivatives .


Physical And Chemical Properties Analysis

5-Bromo-6-methyl-2,4-pyridinediol has a molecular formula of C5H5BrN2O2, an average mass of 205.009 Da, and a monoisotopic mass of 203.953430 Da . Further physical and chemical properties such as melting point, boiling point, and density can be determined through additional experimental studies.

Scientific Research Applications

Synthesis and Analytical Applications

5-Bromo derivatives of 6-methyl-2,4-pyridinediol, such as 5-bromo-6-methyl-3-nitroso-2,4-pyridinediol, have been synthesized and explored for their potential in forming colored complexes with Group VIII metal ions. These derivatives demonstrate promise as analytical reagents for metal ion detection and solvent extraction processes (Leard, Bedenbaugh, & Bedenbaugh, 1983).

Biochemical Studies

5-Bromo-2,4-pyridinediol derivatives have been used in the synthesis of various biochemical compounds. For instance, pyrimidine derivatives with 5-bromo substitution have been created for potential antiretroviral activities and other medicinal applications (Hocková et al., 2003). Additionally, these compounds have been investigated for their roles in reactions like regioselective displacement with ammonia, leading to the formation of substances with potential pharmaceutical applications (Doulah et al., 2014).

Development of Antiviral Agents

5-Bromo-2,4-pyridinediol derivatives have contributed to the development of new antiviral agents. Compounds like phenylselenenyl- and phenylthio-substituted pyrimidines, derived from 5-bromo-2,4-pyridinediol, have shown potential in inhibiting enzymes related to viral replication, providing a pathway for new antiviral drug development (Goudgaon et al., 1993).

Organic Synthesis and Catalysis

The compound has been used in organic synthesis, particularly in Suzuki cross-coupling reactions to create novel pyridine derivatives. These synthesized compounds have applications in areas such as liquid crystal technology and also demonstrate biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).

Material Science and Corrosion Inhibition

5-Bromo-2,4-pyridinediol derivatives have been studied for their potential in material science, specifically in the context of corrosion inhibition. These compounds have shown effectiveness in protecting metals like carbon steel in acidic environments, contributing to the field of corrosion science (El-Lateef et al., 2015).

Safety and Hazards

While specific safety and hazard information for 5-Bromo-6-methyl-2,4-pyridinediol was not found, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The future directions for research on 5-Bromo-6-methyl-2,4-pyridinediol could involve further exploration of its synthesis, chemical reactions, and potential biological activities. As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , it may hold potential for future scientific and medical research.

properties

IUPAC Name

5-bromo-4-hydroxy-6-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-3-6(7)4(9)2-5(10)8-3/h2H,1H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXYHRZTZLKJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=O)N1)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methyl-2,4-pyridinediol

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